Cas no 1805129-81-0 (3-Amino-2-methylpyridine-5-acetic acid)

3-Amino-2-methylpyridine-5-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-methylpyridine-5-acetic acid
- 2-(5-Amino-6-methylpyridin-3-yl)acetic acid
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- Inchi: 1S/C8H10N2O2/c1-5-7(9)2-6(4-10-5)3-8(11)12/h2,4H,3,9H2,1H3,(H,11,12)
- InChI Key: BSANBYGNDBYZDD-UHFFFAOYSA-N
- SMILES: OC(CC1=CN=C(C)C(=C1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Topological Polar Surface Area: 76.2
- XLogP3: 0
3-Amino-2-methylpyridine-5-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029014949-250mg |
3-Amino-2-methylpyridine-5-acetic acid |
1805129-81-0 | 95% | 250mg |
$950.60 | 2022-04-01 | |
Alichem | A029014949-1g |
3-Amino-2-methylpyridine-5-acetic acid |
1805129-81-0 | 95% | 1g |
$2,981.85 | 2022-04-01 |
3-Amino-2-methylpyridine-5-acetic acid Related Literature
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
Additional information on 3-Amino-2-methylpyridine-5-acetic acid
Comprehensive Overview of 3-Amino-2-methylpyridine-5-acetic acid (CAS No. 1805129-81-0): Properties, Applications, and Research Insights
3-Amino-2-methylpyridine-5-acetic acid (CAS No. 1805129-81-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This pyridine derivative, characterized by an acetic acid side chain and an amino functional group, serves as a versatile building block for synthesizing biologically active molecules. Its molecular formula, C8H10N2O2, reflects a balanced hydrophilicity-lipophilicity profile, making it valuable for drug design and material science applications.
Recent studies highlight the compound's role in developing small-molecule inhibitors targeting enzymatic pathways, particularly in oncology and metabolic disorders. Researchers are exploring its potential as a precursor for heterocyclic compounds, leveraging the reactivity of both the amino group and carboxylic acid moiety. The 2-methylpyridine core enhances metabolic stability compared to unsubstituted analogs, addressing a common challenge in medicinal chemistry.
From a synthetic chemistry perspective, 3-Amino-2-methylpyridine-5-acetic acid offers multiple modification sites for structure-activity relationship (SAR) studies. The acetic acid side chain enables conjugation with amines via amide coupling, while the 3-amino position allows for electrophilic aromatic substitutions. These properties align with current trends in fragment-based drug discovery, where researchers seek modular scaffolds for lead optimization.
Analytical characterization of CAS No. 1805129-81-0 typically involves HPLC purity assessment (>98%), mass spectrometry (m/z 166.0742 for [M+H]+), and 1H NMR spectroscopy (characteristic peaks at δ 2.4 ppm for the methyl group and δ 3.6 ppm for the methylene protons). The compound's solubility profile—soluble in polar aprotic solvents like DMSO and DMF but limited in water—guides formulation strategies in preclinical studies.
Environmental and regulatory aspects of 3-Amino-2-methylpyridine-5-acetic acid comply with REACH and TSCA frameworks. Its biodegradability potential and low bioaccumulation risk make it preferable over persistent halogenated analogs, reflecting the pharmaceutical industry's shift toward green chemistry principles. Storage recommendations include protection from light at 2-8°C under inert atmosphere to preserve the amino group's reactivity.
Emerging applications extend to metal-organic frameworks (MOFs), where the compound's chelating ability facilitates coordination with transition metals. This aligns with nanotechnology trends in catalysis and sensing devices. Patent analysis reveals growing IP activity around pyridine-acetic acid derivatives in photodynamic therapy and bioconjugation techniques for antibody-drug conjugates (ADCs).
Supply chain dynamics for CAS No. 1805129-81-0 show increasing demand from contract research organizations (CROs) in Asia-Pacific regions. Quality benchmarks emphasize strict control of process-related impurities, particularly regioisomers that may form during synthesis. Advanced purification techniques like preparative SFC (supercritical fluid chromatography) are being adopted to meet pharmacopeial standards.
Comparative studies with structural analogs (e.g., 4-amino derivatives) demonstrate 3-Amino-2-methylpyridine-5-acetic acid's superior bioavailability in rodent models, attributed to its balanced logP (~0.9) and hydrogen bonding capacity. These findings support its selection as a privileged scaffold in central nervous system (CNS) drug development programs targeting GPCRs.
Future research directions may explore the compound's utility in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. The electron-rich pyridine ring could facilitate π-stacking interactions with protein aromatic residues, while the acetic acid moiety enables linker attachment for E3 ligase recruitment in targeted protein degradation strategies.
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